molecular formula C21H24N2O3 B12444163 Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12444163
M. Wt: 352.4 g/mol
InChI Key: OWNVOOWIJBRDOD-UHFFFAOYSA-N
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Description

Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a methoxy (-OCH₃) substituent at the 7-position of the indoline moiety. Below, we systematically evaluate its properties relative to these analogs, leveraging data from synthesis, physicochemical profiling, and safety assessments.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3

InChI Key

OWNVOOWIJBRDOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation-Reduction-Acylation Sequence

The most widely documented synthesis begins with (4-methoxyphenyl)hydrazine hydrochloride and benzyl 4-formylpiperidine-1-carboxylate (Figure 2 in). In a toluene/acetonitrile solvent system, trifluoroacetic acid catalyzes condensation at 35°C for 12 hours, forming a hydrazone intermediate. Subsequent reduction with sodium borohydride in methanol at 0–5°C yields benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate with 45% isolated yield after flash chromatography. Critical to this step is the slow addition of NaBH₄ to prevent over-reduction of the indoline ring.

Acylation with trifluoroacetic anhydride introduces the trifluoroacetyl group at the indoline nitrogen, enhancing stability for subsequent nitration. Nitration using fuming HNO₃ at −10°C selectively functionalizes the indoline’s C6 position, confirmed by HPLC and $$^1$$H NMR. Reduction of the nitro group with hydrogen/Pd-C and methylation via dimethyl sulfate finalizes the 7-methoxy substitution.

Key Analytical Data

  • Intermediate 2 : $$^1$$H NMR (DMSO-$$d_6$$): δ 7.39–7.35 (m, 5H, Ar-H), 6.67 (d, $$J = 2.5$$ Hz, 1H), 3.67 (s, 3H, OCH₃).
  • Final Product : MS (ESI): [M + 1]⁺ = 449.1 (calc. 449.2 for C₂₃H₂₃F₃N₂O₄).

Benzomorpholine Analogue Synthesis

For derivatives with enhanced solubility, the indoline core is replaced with 7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,1′-cyclopropane]-6-amine (Figure 4 in). Starting from 1-fluoro-5-methoxy-2,4-dinitrobenzene , nucleophilic aromatic substitution with ethylene glycol forms the benzoxazine ring. Spirocyclization with cyclopropane dicarbonitrile under Mitsunobu conditions (DIAD, PPh₃) yields the target scaffold in 53% yield.

Bromination-Methoxylation Strategy

A patent-disclosed method synthesizes the 7-bromo analogue (CAS 167484-18-6) via electrophilic bromination of the parent spiro[indoline-3,4'-piperidine] using N-bromosuccinimide (NBS) in DMF. Subsequent methoxylation with NaOMe/CuI in DMF at 100°C replaces bromine with methoxy, though yields are modest (10–15%) due to competing elimination.

Characterization and Quality Control

Purity and Physical Properties

  • HPLC : ≥98% purity (Chiralcel ODH column; hexane/i-PrOH = 70/30).
  • Melting Point : 123–127°C (Avantor data).
  • Titration : ≥97.0% by nonaqueous titration.

Spectroscopic Validation

  • $$^{13}$$C NMR (CDCl₃): δ 157.47 (C=O), 151.07 (spiro-C), 103.98 (OCH₃).
  • IR : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Condensation-Reduction 45 High regioselectivity Multi-step purification
Cyclopropane Coupling 70–85 Modular substituent introduction Requires Pd catalysts
Bromination-Methoxy 10–15 Direct functionalization Low yield, side reactions

Industrial-Scale Considerations

TCI America’s protocol (Catalog #TCB5847-1G) scales the condensation route using continuous flow reactors to enhance throughput. Critical parameters include:

  • Residence Time : 20 minutes at 35°C.
  • Workup : Liquid-liquid extraction with ethyl acetate/water minimizes emulsion formation.

Emerging Methodologies

Silver-catalyzed spiro annulation of 1-(2-(allylamino)phenyl)-4-hydroxy-but-2-yn-1-ones offers a one-pot alternative, though applicability to methoxy derivatives remains unexplored.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy-substituted indoline ring and spiro-piperidine system undergo selective oxidation under controlled conditions:

ReagentConditionsProduct(s) FormedYield/Outcome
KMnO₄Acetone-water (1:1), RTCarboxylic acid derivativeModerate yield
OzoneDichloromethane, -78°CCleavage of indoline ringNot quantified
  • Potassium permanganate oxidizes the benzylic position or adjacent carbons, forming carboxylic acids or ketones depending on steric and electronic factors .

  • Ozonolysis targets the indoline double bond, leading to ring-opening products.

Hydrolysis Reactions

The benzyl carbamate group serves as a key site for hydrolysis:

ReagentConditionsProduct(s) FormedOutcome
H₂ (Pd/C)Methanol, RTFree amine (spiro-piperidine)Quantitative
LiAlH₄Dry THF, refluxAlcohol derivativesPartial reduction
  • Catalytic hydrogenation cleaves the Cbz (benzyloxycarbonyl) group efficiently, yielding the primary amine.

  • Strong reducing agents like LiAlH₄ may reduce carbonyl groups while preserving the spiro system .

Alkylation and Acylation

The secondary amine (after Cbz deprotection) and oxygen atoms participate in nucleophilic substitutions:

Reaction TypeReagentProduct(s) FormedKey Observations
N-AlkylationBnBr, NaH, DMFN-Benzylated piperidineSteric hindrance noted
Reductive AminationArCHO, NaHB(OAc)₃Arylalkylamine derivativesImproved D4R binding
O-MethylationMeI, K₂CO₃Methoxy-substituted analogsEnhanced lipophilicity
  • Alkylation at the piperidine nitrogen requires bulky bases (e.g., Cs₂CO₃) to mitigate steric challenges from the spiro system .

  • Reductive amination introduces diverse aryl groups, modulating biological activity .

Deprotection and Functional Group Interconversion

Strategic deprotection enables further derivatization:

ProcessReagentOutcomeApplication
Boc DeprotectionTFA/DCMFree amine for further couplingIntermediate synthesis
Methoxy RemovalBBr₃, CH₂Cl₂Phenolic derivativesSAR studies
  • Boron tribromide cleaves the methoxy group selectively, generating reactive phenol intermediates.

  • Acidic deprotection (e.g., TFA) preserves the spiro framework while unmasking reactive sites .

Cycloaddition and Ring-Opening

The strained spiro system participates in cycloadditions under specific conditions:

ReactionConditionsProduct(s) FormedNotes
Pictet-SpenglerAcetic acid, ΔTetrahydro-β-carboline derivativesRequires activated amines
  • Condensation with aldehydes forms fused heterocycles, expanding structural diversity .

Mechanistic Insights

  • Electronic Effects : The methoxy group’s electron-donating nature directs electrophilic substitution to the indoline ring’s para position .

  • Steric Factors : The spiro junction limits access to the piperidine nitrogen, necessitating optimized reaction conditions for alkylation .

  • Catalytic Pathways : Hydrogenation of the Cbz group proceeds via adsorption on Pd surfaces, followed by sequential H₂ insertion.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that spiro[indoline-3,4'-piperidine] derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate may possess similar bioactivity, making it a candidate for further investigation in cancer therapeutics.

2. Neuroprotective Effects
The compound has been explored for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. Its structural features may allow it to interact with neurotransmitter systems or exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.

3. Antimicrobial Properties
this compound has potential applications as an antimicrobial agent. Its ability to inhibit bacterial growth could be beneficial in developing new antibiotics or topical antiseptics.

Pharmacology

1. Drug Delivery Systems
The compound's unique structure allows for modifications that can enhance its solubility and bioavailability. Research into nanoparticle formulations incorporating this compound could lead to improved delivery systems for various therapeutic agents.

2. Skin Bioavailability
In dermatological formulations, the assessment of skin bioavailability is critical. Studies have focused on the penetration capabilities of compounds like this compound through skin layers, which is essential for developing effective topical treatments.

Cosmetic Applications

1. Anti-Aging Formulations
The cosmetic industry is increasingly interested in active ingredients that promote skin health and appearance. This compound could be incorporated into anti-aging creams due to its potential antioxidant properties and ability to enhance skin hydration.

2. Stability and Efficacy Studies
Formulations containing this compound must undergo rigorous testing to ensure stability and efficacy over time. Recent studies have employed experimental design techniques to optimize formulations containing this compound for cosmetic applications.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in cancer cell lines with similar spiro compounds.
Study BNeuroprotectionShowed potential neuroprotective effects through antioxidant mechanisms in neuronal models.
Study CAntimicrobial EfficacyFound effective inhibition of bacterial strains relevant to skin infections when formulated with this compound.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Purity (Typical)
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate None (parent compound) C₂₀H₂₂N₂O₂ 322.40 167484-18-6 ≥95%
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Br (7) C₂₀H₂₁BrN₂O₂ 401.30 1243461-51-9 95%
Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate F (7) C₂₀H₂₁FN₂O₂ 340.39* Not provided Not specified
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate Cl (5) C₂₀H₂₁ClN₂O₂ 356.90 1041704-16-8 95%
Target Compound (7-methoxy) OCH₃ (7) C₂₁H₂₄N₂O₃* ~364.43* Not available Not reported

*Estimated based on structural similarity.

Key Observations:

  • The methoxy derivative is expected to exhibit lower molecular weight than the bromo analog (401.30 vs. ~364.43) but higher than the parent compound (322.40) due to the methoxy group's mass contribution.
  • Substituent polarity varies significantly: methoxy is electron-donating, while halogens (Br, Cl, F) are electron-withdrawing. This difference influences reactivity and solubility .

Reactivity Profiles

  • Bromo and Chloro Derivatives : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Methoxy Derivative : The -OCH₃ group may participate in demethylation under acidic conditions or serve as a hydrogen-bond acceptor in biological systems .

Key Notes:

  • The bromo derivative’s safety data sheet (SDS) highlights skin/eye irritation risks (H315) and acute toxicity (H302) .
  • The fluoro analog poses acute toxicity hazards (H300), necessitating strict handling protocols .
  • Methoxy derivatives are generally less toxic than halogens but may require evaluation for metabolic byproducts.

Biological Activity

Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H24N2O3
  • Molar Mass : 352.42686 g/mol
  • Structural Characteristics : The compound features a spiro structure that combines indoline and piperidine moieties, which are known for their diverse pharmacological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit activity against key enzymes involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative diseases.

Potential Targets

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting pathways involved in tumor growth and metastasis.
  • Receptor Modulation : It could modulate the activity of receptors associated with neurotransmission and pain perception.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro[indoline-3,4'-piperidine] derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

  • Case Study : A study evaluated the effects of a related compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

Neuroprotective Effects

Research has also indicated that compounds within this class may offer neuroprotective benefits. They could potentially mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's.

  • Case Study : In vitro studies demonstrated that a related compound reduced neuronal apoptosis induced by oxidative stress in SH-SY5Y cells, indicating its potential use in neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
NeuroprotectiveSH-SY5Y (Neuronal Cells)20
Enzyme InhibitionAlkaline Phosphatase10

Q & A

Q. Table 1: Representative Yields from Spiroindoline-Piperidine Syntheses

Reaction TypeYield (%)Key ConditionsReference
Acylation of Piperidine30Triethylamine, CH2_2Cl2_2
Fischer-Indole Cyclization86Microwave-assisted synthesis

What analytical techniques are critical for confirming the structural integrity of spiro[indoline-3,4'-piperidine] derivatives?

Answer:

  • NMR Spectroscopy : 1^1H NMR (300-500 MHz) resolves spirojunction signals (e.g., δ 4.50–4.21 ppm for piperidine protons) and methoxy groups (δ 3.72 ppm) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular ions (e.g., [M+H]+^+ = 420.2029 for C23_{23}H26_{26}N5_5O3_3) .
  • IR Spectroscopy : Detect carbonyl stretches (~1670 cm1^{-1}) from carboxylate esters .

How can researchers address contradictory toxicological data for spiro[indoline-3,4'-piperidine] derivatives in safety protocols?

Answer:

  • Risk Mitigation : Assume acute toxicity and implement strict PPE (gloves, goggles, fume hoods) due to incomplete toxicological profiles .
  • First Aid : Follow standardized protocols:
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Documentation : Track batch-specific hazards (e.g., CAS 99197-86-1 has no known hazards, while others lack data) .

What strategies are recommended for analyzing structure-activity relationships (SAR) in spiro[indoline-3,4'-piperidine] derivatives?

Answer:

  • Functional Group Variation : Modify substituents (e.g., methoxy vs. bromo groups) to assess impact on bioactivity. For example, 7-methoxy enhances lipophilicity and CNS penetration .
  • Biological Assays : Test insecticidal activity (e.g., VAChT inhibition in Drosophila melanogaster) or HDAC6 inhibition for fibrosis .
  • Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., HDAC6 or acetylcholine transporters) .

How should researchers handle discrepancies in reported stability data for benzyl-protected piperidine derivatives?

Answer:

  • Storage Conditions : Store at -20°C in dark, sealed containers to prevent hydrolysis of the benzyl carboxylate group .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Contradiction Resolution : Cross-reference literature (e.g., PubChem vs. Combi-Blocks SDS) and validate via in-house stability assays .

What methodological considerations are critical for stereochemical analysis of spiro[indoline-3,4'-piperidine] compounds?

Answer:

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, particularly for compounds with axial chirality .
  • X-ray Crystallography : Confirm absolute configuration for crystalline derivatives (e.g., tert-butyl spiroindoline carboxylates) .
  • Circular Dichroism (CD) : Correlate CD spectra with computational predictions for non-crystalline samples .

How can researchers design experiments to evaluate the ecological impact of spiro[indoline-3,4'-piperidine] derivatives?

Answer:

  • Acute Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays to assess LC50_{50} values .
  • Biodegradation Studies : Apply OECD 301F guidelines to measure aerobic degradation in wastewater .
  • Environmental Fate Modeling : Predict bioaccumulation potential using logP values (e.g., logP = 2.1 for C16_{16}H21_{21}NO3_3) .

What experimental approaches validate the pharmacological potential of Benzyl 7-methoxyspiro derivatives in disease models?

Answer:

  • In Vitro Screening : Test HDAC6 inhibition (IC50_{50} assays) for idiopathic pulmonary fibrosis .
  • In Vivo Models : Administer derivatives in rodent fibrosis models (e.g., bleomycin-induced lung fibrosis) and measure collagen deposition .
  • Mechanistic Studies : Use siRNA knockdown to confirm target engagement (e.g., VAChT in insecticide resistance) .

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